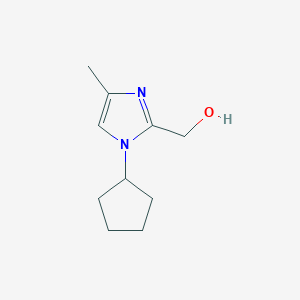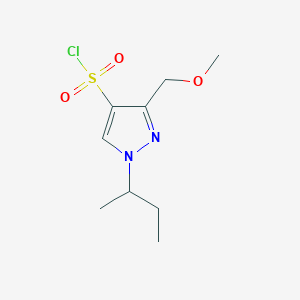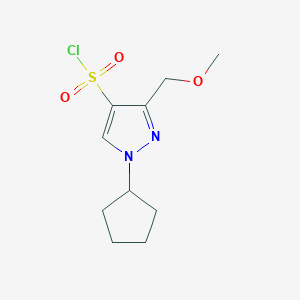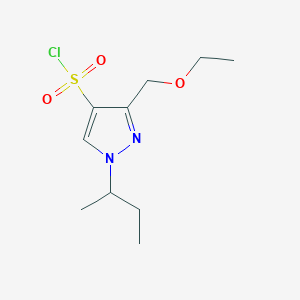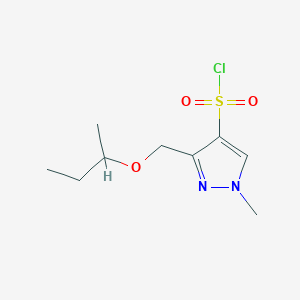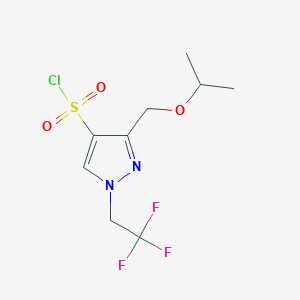
3-(isopropoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-sulfonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(isopropoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-sulfonyl chloride is a synthetic organic compound characterized by the presence of a pyrazole ring substituted with an isopropoxymethyl group and a trifluoroethyl group, along with a sulfonyl chloride functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(isopropoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-sulfonyl chloride typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Isopropoxymethyl Group: This step involves the alkylation of the pyrazole ring with isopropyl bromide in the presence of a base such as potassium carbonate.
Addition of the Trifluoroethyl Group: The trifluoroethyl group can be introduced via a nucleophilic substitution reaction using 2,2,2-trifluoroethyl bromide.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
3-(isopropoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-sulfonyl chloride can undergo various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.
Oxidation and Reduction: The pyrazole ring can participate in oxidation and reduction reactions, potentially altering the electronic properties of the compound.
Substitution Reactions: The trifluoroethyl and isopropoxymethyl groups can be substituted under appropriate conditions, allowing for the modification of the compound’s properties.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols, typically reacting under mild to moderate conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
Sulfonamides: Formed from the reaction with amines.
Sulfonates: Resulting from the reaction with alcohols or thiols.
Modified Pyrazoles: Products of substitution reactions on the pyrazole ring.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactive sulfonyl chloride group makes it a valuable intermediate in organic synthesis.
Biology and Medicine
In medicinal chemistry, derivatives of this compound may exhibit biological activity, making them candidates for drug development. The trifluoroethyl group is known to enhance the metabolic stability and bioavailability of pharmaceutical compounds.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or resistance to chemical degradation.
作用机制
The mechanism of action of 3-(isopropoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-sulfonyl chloride depends on its specific application. In a biological context, it may interact with enzymes or receptors, altering their activity. The trifluoroethyl group can influence the compound’s lipophilicity and membrane permeability, affecting its distribution within biological systems.
相似化合物的比较
Similar Compounds
3-(isopropoxymethyl)-1H-pyrazole-4-sulfonyl chloride: Lacks the trifluoroethyl group, potentially resulting in different reactivity and biological activity.
1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-sulfonyl chloride: Lacks the isopropoxymethyl group, which may affect its solubility and reactivity.
3-(isopropoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole: Lacks the sulfonyl chloride group, significantly altering its chemical reactivity.
Uniqueness
The presence of both the isopropoxymethyl and trifluoroethyl groups, along with the sulfonyl chloride functionality, makes 3-(isopropoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-sulfonyl chloride unique. This combination of substituents can confer specific chemical properties, such as increased reactivity towards nucleophiles and enhanced stability, which are valuable in various applications.
属性
IUPAC Name |
3-(propan-2-yloxymethyl)-1-(2,2,2-trifluoroethyl)pyrazole-4-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClF3N2O3S/c1-6(2)18-4-7-8(19(10,16)17)3-15(14-7)5-9(11,12)13/h3,6H,4-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWSCYJJKBYPPOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCC1=NN(C=C1S(=O)(=O)Cl)CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClF3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
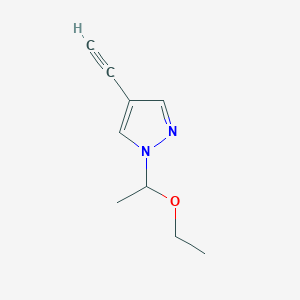
![[1-(difluoromethyl)-3-nitro-1H-pyrazol-5-yl]methanol](/img/structure/B8036947.png)
![benzyl[(1-ethyl-4-methyl-1H-imidazol-2-yl)methyl]amine](/img/structure/B8036955.png)
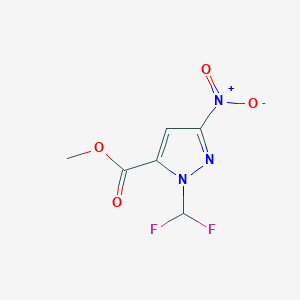
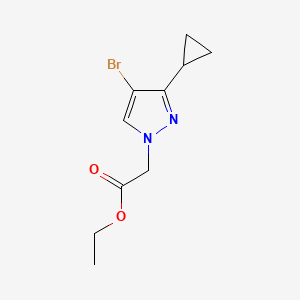
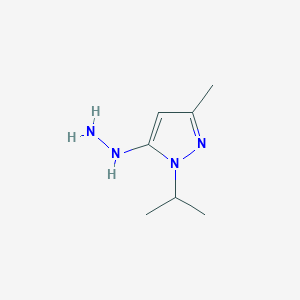
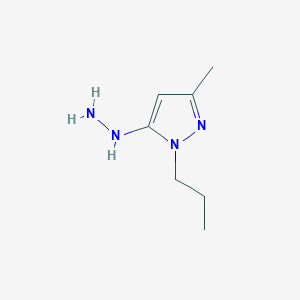
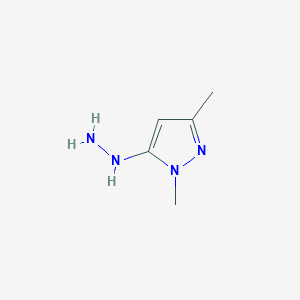
![4-(chloromethyl)-6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B8037000.png)
